molecular formula C16H21N3O B2999688 N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide CAS No. 1209266-85-2

N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide

カタログ番号 B2999688
CAS番号: 1209266-85-2
分子量: 271.364
InChIキー: CEDDAIOALDNMFC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide, also known as CX-5461, is a synthetic small molecule that has been developed as a potential anticancer agent. It is a selective inhibitor of RNA polymerase I (Pol I) transcription, which is overexpressed in many types of cancer cells. CX-5461 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.

作用機序

N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide works by inhibiting Pol I transcription, which is essential for the synthesis of ribosomal RNA (rRNA). Cancer cells require high levels of rRNA synthesis to support their rapid growth and proliferation. By inhibiting Pol I transcription, N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide disrupts the production of rRNA and leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide has been shown to induce DNA damage in cancer cells, leading to activation of the DNA damage response pathway. This results in cell cycle arrest and apoptosis, or programmed cell death. N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide has also been found to inhibit the formation of ribosomes, which are essential for protein synthesis. This leads to a decrease in protein synthesis and ultimately cell death.

実験室実験の利点と制限

N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide has several advantages for use in lab experiments. It is a selective inhibitor of Pol I transcription, which makes it a valuable tool for studying the role of Pol I in cancer biology. N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide has also been shown to have potent anticancer activity in preclinical studies, making it a promising candidate for cancer therapy.
However, there are also limitations to the use of N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide in lab experiments. The synthesis of N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide is complex and requires expertise in organic chemistry. It is also a relatively new compound, and there may be limited information available on its pharmacokinetics and toxicity.

将来の方向性

There are several future directions for research on N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide. One area of interest is the development of combination therapies that can enhance the anticancer activity of N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide. Another area of research is the identification of biomarkers that can predict response to N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide treatment. This could help to identify patients who are most likely to benefit from treatment with N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide.
In addition, there is ongoing research on the pharmacokinetics and toxicity of N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide, which will be important for the development of safe and effective cancer therapies. Overall, N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide is a promising candidate for cancer therapy, and further research is needed to fully understand its potential as an anticancer agent.

合成法

N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the preparation of several intermediates, which are then combined to form the final product. The process is complex and requires expertise in organic chemistry.

科学的研究の応用

N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide has been extensively studied for its potential as an anticancer agent. It has shown activity against a wide range of cancer types, including breast, ovarian, prostate, and pancreatic cancer. N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide has been found to selectively target cancer cells with high levels of Pol I transcription, while sparing normal cells with low levels of Pol I transcription. This makes it a promising candidate for cancer therapy.

特性

IUPAC Name

N-(1-cyanocyclopentyl)-2-(3,5-dimethylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-12-7-13(2)9-14(8-12)18-10-15(20)19-16(11-17)5-3-4-6-16/h7-9,18H,3-6,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDDAIOALDNMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC(=O)NC2(CCCC2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。